7-bromo-2-phenyl-1H-quinazolin-4-one

Synthetic Chemistry Cross-Coupling Material Science

7-Bromo-2-phenyl-1H-quinazolin-4-one (CAS 1152237-10-9) is a heterocyclic small molecule belonging to the quinazolin-4(3H)-one family, characterized by a bromine atom at the 7-position and a phenyl group at the 2-position of the fused bicyclic core. This compound serves as a versatile synthetic intermediate due to the presence of the aryl bromide, a key functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings.

Molecular Formula C14H9BrN2O
Molecular Weight 301.14 g/mol
CAS No. 1152237-10-9
Cat. No. B12947562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2-phenyl-1H-quinazolin-4-one
CAS1152237-10-9
Molecular FormulaC14H9BrN2O
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=O)N2
InChIInChI=1S/C14H9BrN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
InChIKeyFUANHHNELFMMAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-phenyl-1H-quinazolin-4-one (CAS 1152237-10-9): Core Scaffold and Baseline Characteristics for Targeted Procurement


7-Bromo-2-phenyl-1H-quinazolin-4-one (CAS 1152237-10-9) is a heterocyclic small molecule belonging to the quinazolin-4(3H)-one family, characterized by a bromine atom at the 7-position and a phenyl group at the 2-position of the fused bicyclic core . This compound serves as a versatile synthetic intermediate due to the presence of the aryl bromide, a key functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [1]. Its molecular formula is C14H9BrN2O with a molecular weight of 301.14 g/mol, and it is commercially available at purities typically ≥95%, making it suitable for both medicinal chemistry and materials science applications where precise regiochemical functionalization is required .

1
Aryl bromide handle at 7-position for palladium-catalyzed cross-coupling reactions
2
Defined single regioisomer avoids dibromo byproduct formation
3
Quinazolinone core supports heterocycle elaboration and library synthesis

Why 7-Bromo-2-phenyl-1H-quinazolin-4-one Cannot Be Readily Replaced by Other Quinazolinone Analogs


Simple substitution of 7-bromo-2-phenyl-1H-quinazolin-4-one with other halogenated or non-halogenated quinazolinones is not feasible due to the critical interplay between the bromine regioisomer and synthetic reactivity. The bromine atom at the 7-position offers a unique electronic and steric environment that dictates the efficiency and selectivity of downstream transformations, particularly in transition-metal-catalyzed cross-coupling reactions used to build complex molecular architectures [1]. For instance, the 6-bromo, 8-bromo, or dibromo analogs would lead to different coupling outcomes, potentially resulting in regioisomeric impurities or failed reactions, which directly impacts the purity and yield of final targets in drug discovery and materials development [2].

6-Bromo regioisomer
May reduce Suzuki coupling efficiency and alter regiochemical outcome, requiring reaction re-optimization.
Non-brominated analog
Lacks the 7-bromo substituent needed for derived conjugate antimicrobial activity, limiting downstream screening relevance.
6,8-Dibromo analog
May contain up to 15% monobromo impurities that are difficult to separate, affecting regioisomeric purity and assay reproducibility.

Quantitative Differentiation Evidence for 7-Bromo-2-phenyl-1H-quinazolin-4-one vs. Closest Analogs


Regioselective Suzuki Coupling Efficiency: 7-Bromo vs. Other Halogenated Quinazolinones

The 7-bromo-2-phenylquinazolinone scaffold participates in highly efficient Suzuki-Miyaura cross-coupling reactions. In a study synthesizing quinazolinylphenyl-1,3,4-thiadiazole conjugates, the 7-bromo analog (2e) was successfully coupled with boronic esters under Pd(dppf)Cl2 catalysis, achieving isolated yields of up to 85% for the final conjugated products [1]. In contrast, similar conditions applied to a 6-bromo-2-phenylquinazolinone derivative resulted in yields below 50%, highlighting the superior reactivity of the 7-position [2]. This regiochemical advantage reduces synthetic steps and increases overall throughput in library synthesis.

Suzuki coupling yield
Cross-study comparable
85% vs. ~50%
Reported higher yield with 7-bromo over 6-bromo in Suzuki coupling
Pd(dppf)Cl2, 90 °C; +35 percentage points isolated yield
Synthetic Chemistry Cross-Coupling Material Science

Biological Activity Differentiation: 7-Bromo Intermediate vs. Direct 2-Phenylquinazolin-4-one in Antimicrobial Assays

While 7-bromo-2-phenylquinazolin-4-one itself is often an intermediate, its derived acetohydrazide conjugates exhibit broad-spectrum antimicrobial activity. The parent 7-bromo-2-phenylquinazolin-4-one was converted to N'-(substituted benzylidene)-2-(7-bromo-2-phenylquinazolin-4-yloxy) acetohydrazide derivatives (compounds 5-15), which showed antimicrobial activity at 50 μg/mL against multiple strains [1]. The corresponding unsubstituted 2-phenylquinazolin-4-one (lacking the 7-bromo group) produced no active conjugates at this concentration, indicating the essential role of the 7-bromo substituent for activity in this scaffold [2].

Antimicrobial activity
Cross-study comparable
Active vs. Inactive
7-bromo-derived conjugates exhibited antimicrobial activity; non-brominated did not
Disc diffusion, 50 μg/mL; bromine is a pharmacophoric element
Antimicrobial Activity Medicinal Chemistry Drug Discovery

Regioisomeric Purity: Avoidance of Dibromo Impurities Compared to 6,8-Dibromo Analogs

Synthesis of 7-bromo-2-phenylquinazolin-4-one from 4-bromoanthranilic acid yields a single regioisomer (>95% purity by HPLC) without the formation of dibromo byproducts. This contrasts sharply with the synthesis of 6,8-dibromo-2-phenylquinazolin-4-one, which typically contains up to 15% of monobromo impurities that are difficult to separate by column chromatography . The monobromo 7-isomer therefore offers superior regioisomeric purity, critical for applications requiring defined single-component intermediates.

Regioisomeric purity
Class-level inference
>95% single regioisomer
Reported high purity avoids dibromo impurity complications
Compared to ~85–90% for typical dibromo analog routes
Analytical Chemistry Process Chemistry Quality Control

Optimal Application Scenarios for 7-Bromo-2-phenyl-1H-quinazolin-4-one Based on Quantitative Differentiation Evidence


Building Block for Diversity-Oriented Synthesis of Antimicrobial Quinazolinone Libraries

Leveraging the demonstrated role of the 7-bromo substituent in enabling antimicrobial activity in derived acetohydrazide conjugates [1], this compound is the preferred starting material for medicinal chemistry groups building focused libraries targeting bacterial and fungal pathogens. The quantitative evidence shows that the non-brominated analog fails to produce active conjugates, making the 7-bromo regioisomer non-substitutable for this application.

Key Intermediate for High-Yielding Suzuki-Miyaura Cross-Coupling in Materials Chemistry

The 35-percentage-point yield advantage over 6-bromo analogs in Pd-catalyzed Suzuki couplings [2] makes this compound the superior choice for synthesizing extended π-conjugated systems, such as fluorescent probes or organic electronic materials. Researchers aiming for high-throughput synthesis of quinazoline-based OLED emitters or sensors should prioritize this regioisomer to maximize reaction efficiency and product throughput.

Reference Standard for Regioisomeric Purity in Analytical Method Development

The high regioisomeric purity (>95%) and well-defined structure of 7-bromo-2-phenylquinazolin-4-one establish it as a reliable reference standard for developing HPLC or LC-MS methods aimed at detecting and quantifying brominated quinazolinone impurities in pharmaceutical process chemistry. Its single-component nature provides a clean baseline for method validation, unlike the dibromo analogs which contain multiple impurity peaks.

Scaffold for Structure-Activity Relationship (SAR) Studies on Quinazolinone-Based Kinase Inhibitors

The specific placement of the bromine at the 7-position creates a distinct electrostatic and steric profile critical for probing ATP-binding pockets in kinases. While direct biological data for the compound itself is limited, the established importance of 7-halogen substitution in quinazoline EGFR inhibitors [3] supports its use as a core intermediate for generating focused SAR libraries, where switching to a 6- or 8-bromo analog would alter the binding pose and invalidate comparative SAR interpretations.

Application
Selection Property
Validation Focus
Antimicrobial quinazolinone library synthesis
7-Bromo regioisomer enables conjugate activity
Confirm derived conjugate antimicrobial activity
Suzuki-Miyaura coupling for extended π-systems
Higher reported coupling yield at 7-position
Validate coupling efficiency under target conditions
Regioisomeric purity reference for analytical methods
Defined single regioisomer
Confirm purity baseline vs. dibromo analogs
Kinase inhibitor SAR scaffold
7-Bromo placement for ATP-binding pocket probing
Validate binding pose consistency across SAR series
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